molecular formula C10H10N2S2 B1298939 3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile CAS No. 5275-11-6

3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile

Cat. No.: B1298939
CAS No.: 5275-11-6
M. Wt: 222.3 g/mol
InChI Key: ZTVYCPUACCAUGH-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile (CAS: 5275-11-6) is a bicyclic compound featuring a fused isothiochromene core, an amino group at position 3, a thioxo group at position 1, and a nitrile group at position 4 . It is synthesized via a one-pot reaction involving cyclohexanone, carbon disulfide, malononitrile, and triethylamine in methanol, yielding an orange solid with a 40% isolated yield . The reaction proceeds under mild conditions (room temperature), highlighting its practical synthetic accessibility.

Properties

IUPAC Name

3-amino-1-sulfanylidene-5,6,7,8-tetrahydroisothiochromene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c11-5-8-6-3-1-2-4-7(6)10(13)14-9(8)12/h1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVYCPUACCAUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(SC2=S)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200734
Record name NSC269621
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Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5275-11-6
Record name NSC269621
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Record name NSC269621
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Record name NSC269621
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Record name 3-AMINO-5,6,7,8-TETRAHYDRO-1-THIOXO-1H-2-BENZOTHIOPYRAN-4-CARBONITRILE
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Preparation Methods

Cyclization Reactions

One of the most common methods for synthesizing this compound is through cyclization reactions involving appropriate precursors. The general approach includes:

  • Starting Materials : The synthesis often begins with a thioketone or thione precursor.

  • Base Catalysis : A base such as triethylamine or sodium ethoxide is commonly employed to facilitate cyclization under solvent conditions like ethanol.

  • Reaction Conditions : The reaction typically occurs at elevated temperatures (e.g., refluxing) to promote the formation of the desired isothiochromene structure.

Example Reaction :

$$
\text{Thione precursor} + \text{Base} \xrightarrow{\text{Ethanol, Heat}} \text{this compound}
$$

Dimroth Rearrangement

Another significant method involves the Dimroth rearrangement, which is particularly useful for constructing complex heterocycles:

  • Intermediate Formation : The reaction starts with a piperidine derivative that undergoes rearrangement to yield an intermediate compound.

  • Subsequent Reactions : This intermediate can then react with various α-halo carbonyl compounds under reflux conditions to produce S-alkylated products.

Key Steps :

  • Formation of 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline.
  • Reaction with α-halo carbonyl compounds (e.g., chloroacetone) in ethanol.

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters include:

Parameter Recommended Conditions
Temperature Reflux (typically 100 °C)
Solvent Ethanol or dioxane
Base Triethylamine or sodium ethoxide
Reaction Time Several hours (e.g., 6 hours)

Yield and Purity Analysis

The yield of the synthesized compound can vary based on the method used and the efficiency of the reaction conditions. Reports indicate yields ranging from 60% to over 80%, depending on the specific protocols followed.

Applications and Biological Activity

The synthesized This compound has shown promise in various biological assays:

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thioxo groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino or thio derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that 3-amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile exhibits notable antimicrobial properties. In a study published in the ACS Omega, the compound was synthesized and tested against various microbial strains. The results indicated that it possesses effective antibacterial activity, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties
There is growing evidence that this compound may have anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further investigation is required to elucidate the mechanisms involved and to assess its efficacy in vivo.

Synthesis and Chemical Properties

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The compound's molecular formula is C10H10N2S2C_{10}H_{10}N_{2}S_{2} with a molecular mass of approximately 222.33 g/mol . Its unique thioxo group contributes to its reactivity and potential applications in various chemical reactions.

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Studies indicate that adding this compound can improve the performance characteristics of certain polymers, making them suitable for advanced engineering applications.

Case Studies

Study ReferenceApplicationFindings
ACS Omega (2019)AntimicrobialDemonstrated effective antibacterial activity against multiple strains .
Polymer ResearchMaterial EnhancementImproved thermal stability and mechanical properties when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Core Modifications and Functional Groups

Compound A : 2-Amino-4-(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (6i)
  • Core Structure : Chromene ring (oxygen-containing) vs. isothiochromene (sulfur-containing).
  • Functional Groups: Nitrile (C≡N) at C3 (IR: 2187 cm⁻¹), comparable to the target compound.
  • Biological Activity : Demonstrated tyrosinase inhibitory activity, suggesting utility in dermatological applications .
Compound B : 2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-(methylthio)phenyl)-5-oxo-hexahydroquinoline-3-carbonitrile
  • Core Structure: Cyclohepta[b]thiophene fused with a hexahydroquinoline, introducing a larger seven-membered ring.
  • Functional Groups :
    • Methylthio (SMe) group at the phenyl ring, increasing lipophilicity.
    • Additional nitrile at the cyclohepta[b]thiophene moiety, altering electronic properties.
  • Synthesis Implications : The extended ring system may require multi-step synthetic routes compared to the straightforward one-pot synthesis of the target compound .
Compound C : 2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-hexahydroquinoline-3-carbonitrile
  • Core Structure: Hexahydroquinoline with a thiophenyl substituent.
  • Functional Groups :
    • Thiophene ring enables π-π stacking interactions, contrasting with the isothiochromene’s sulfur atom.
    • Methylphenyl group enhances hydrophobicity.

Hydrogen Bonding and Crystallographic Considerations

  • The amino and thioxo groups in the target compound facilitate hydrogen-bonding networks, critical for crystal packing and stability. Similar patterns are observed in chromene derivatives (e.g., Compound A) but modulated by substituents like methoxy groups .
  • Structural elucidation tools like SHELX and ORTEP () are widely used for such compounds, though crystallographic data for the target compound remains unreported .

Biological Activity

3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile (CAS Number: 5275-11-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves cyclization reactions of suitable precursors in the presence of bases like triethylamine and solvents such as ethanol. The compound's structure can be represented as follows:

PropertyDetails
Molecular Formula C10H10N2S2
Molecular Weight 222.32 g/mol
IUPAC Name 3-amino-1-sulfanylidene-5,6,7,8-tetrahydroisothiochromene-4-carbonitrile

Biological Activity

This compound exhibits a range of biological activities that are being explored in various studies:

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In a study published by the American Chemical Society, it was shown to inhibit the growth of several bacterial strains. The minimum inhibitory concentrations (MIC) were determined for various pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation. Specifically, it has been observed to inhibit the activity of key enzymes involved in cancer progression.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, inhibiting their activity and disrupting metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells or cancer cells, leading to cell death.
  • Cell Cycle Arrest : Studies indicate that it can halt the cell cycle in cancer cells at specific phases, preventing further proliferation.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effects against multi-drug resistant strains. The results indicated a promising profile for clinical applications .
  • Anticancer Research : In a recent investigation involving various cancer cell lines (e.g., breast and lung cancer), researchers found that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers .
  • Synergistic Effects : A study explored the synergistic effects when combined with conventional antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-component reactions involving cyclic ketones, malononitrile, and sulfur-containing reagents. For example, derivatives of chromene carbonitriles are prepared using ethanol as a solvent, triethylamine (Et3N) as a catalyst, and reflux conditions (80–90°C) for 4–6 hours . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2:1 for ketone:malononitrile:thiol) and using microwave-assisted synthesis to reduce reaction time. Post-synthesis purification often employs recrystallization from ethanol or methanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

  • FT-IR : To confirm the presence of CN (~2250 cm<sup>−1</sup>), C=O (~1700 cm<sup>−1</sup>), and NH2 (~3300 cm<sup>−1</sup>) groups .
  • <sup>1</sup>H/<sup>13</sup>C NMR : For resolving aromatic protons (δ 6.5–8.0 ppm) and sp<sup>3</sup> hybridized carbons (δ 20–50 ppm) .
  • X-ray crystallography : To determine bond angles (e.g., C8–C1–C2 = 120.78°) and torsion angles (e.g., C2–C3–C4–C5 = −179.03°) for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Discrepancies often arise from conformational flexibility or solvent effects. To address this:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model the compound’s geometry and compare it with X-ray crystallographic data .
  • Use solvatochromic studies to evaluate solvent-polarity-dependent shifts in UV-Vis spectra .
  • Validate NMR assignments via 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., δ 2.0–3.0 ppm for tetrahydro ring protons) .

Q. What experimental designs are recommended for studying the compound’s bioactivity, such as cytotoxicity or enzyme inhibition?

  • In vitro assays : Use MTT/PrestoBlue assays with IC50 determination against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Molecular docking : Employ AutoDock Vina to predict binding affinities for target enzymes (e.g., cyclin-dependent kinases) using crystallographic data (PDB IDs: 1KE5, 2FVD) .
  • SAR studies : Modify substituents on the tetrahydro ring (e.g., 3,4-dimethoxyphenyl in ) to correlate structural features with activity trends .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) mixed with water for slow evaporation.
  • Temperature gradients : Use a thermal cycler to gradually reduce temperature from 25°C to 4°C over 48 hours.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., 2-amino-4-aryl chromenes in ) to induce nucleation .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity data across similar derivatives?

  • Meta-analysis : Compare IC50 values from multiple studies (e.g., reports IC50 = 1.2 μM for a 3,4-dimethoxyphenyl derivative vs. 8.5 μM for a thiophenyl analog).
  • Principal Component Analysis (PCA) : Reduce dimensionality of structural descriptors (e.g., logP, polar surface area) to identify key contributors to activity .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • pH stability tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours and monitor degradation via HPLC .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions in human serum albumin .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile
Reactant of Route 2
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile

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